2-(Trimethylsilylmethyl)allyl acetate

Description

The exact mass of the compound 2-(Trimethylsilylmethyl)allyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Trimethylsilylmethyl)allyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trimethylsilylmethyl)allyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

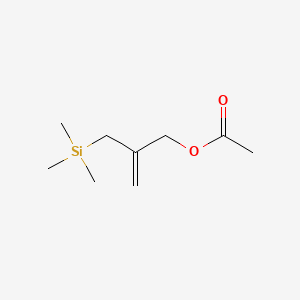

Structure

3D Structure

Properties

IUPAC Name |

2-(trimethylsilylmethyl)prop-2-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2Si/c1-8(6-11-9(2)10)7-12(3,4)5/h1,6-7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQWABMHZKGCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=C)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403196 | |

| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72047-94-0 | |

| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(trimethylsilylmethyl)allyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(trimethylsilylmethyl)allyl acetate, a key reagent in palladium-catalyzed cycloaddition reactions for the formation of five-membered rings. This document details the experimental protocol for its preparation, along with a thorough analysis of its spectroscopic properties.

Physicochemical Properties

2-(trimethylsilylmethyl)allyl acetate is a colorless liquid at room temperature.[1][2] It is soluble in most common organic solvents.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₈O₂Si |

| Molecular Weight | 186.32 g/mol [1] |

| CAS Number | 72047-94-0[1] |

| Boiling Point | 95 °C at 7 mmHg[1][2] |

| Density | 0.877 g/mL at 25 °C[1][2] |

| Refractive Index (n²⁰/D) | 1.440[1][2] |

Synthesis of 2-(trimethylsilylmethyl)allyl Acetate

The synthesis of 2-(trimethylsilylmethyl)allyl acetate is typically achieved through a two-step process starting from methallyl alcohol. The first step involves the silylation of methallyl alcohol, followed by acetylation of the resulting alcohol. While several methods have been reported for the preparation of the precursor alcohol, a common route involves the direct silylation of methallyl alcohol.[1]

Experimental Protocol

Step 1: Synthesis of 2-(trimethylsilylmethyl)allyl alcohol

Step 2: Acetylation of 2-(trimethylsilylmethyl)allyl alcohol

The resulting 2-(trimethylsilylmethyl)allyl alcohol is then acetylated to yield the final product. A typical laboratory-scale procedure is as follows:

-

To a stirred solution of 2-(trimethylsilylmethyl)allyl alcohol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), is added an acetylating agent such as acetic anhydride or acetyl chloride, along with a base (e.g., triethylamine or pyridine) to scavenge the acidic byproduct.

-

The reaction mixture is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to afford pure 2-(trimethylsilylmethyl)allyl acetate.

Spectroscopic Characterization

The structure of 2-(trimethylsilylmethyl)allyl acetate is confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR Spectroscopy

The ¹³C NMR spectral data for 2-(trimethylsilylmethyl)allyl acetate has been reported by Trost, B. M., and Renault, P. in the Journal of the American Chemical Society (1982), 104(24), 6668–6672.[1][3]

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(trimethylsilylmethyl)allyl acetate is expected to show characteristic absorption bands for the ester carbonyl group, the carbon-carbon double bond, and the trimethylsilyl group.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Applications in Organic Synthesis

2-(trimethylsilylmethyl)allyl acetate is a valuable reagent in organic synthesis, most notably as a precursor for the trimethylenemethane (TMM) synthon in palladium-catalyzed [3+2] cycloaddition reactions.[2] This reaction provides a powerful method for the construction of five-membered rings, which are common structural motifs in many natural products and biologically active molecules.

Palladium-Catalyzed [3+2] Cycloaddition

The mechanism of the palladium-catalyzed [3+2] cycloaddition of 2-(trimethylsilylmethyl)allyl acetate involves the in-situ generation of a palladium-TMM complex. This highly reactive intermediate then undergoes a cycloaddition reaction with an electron-deficient alkene to form a methylenecyclopentane derivative.

Diagrams

Caption: A simplified workflow for the synthesis of 2-(trimethylsilylmethyl)allyl acetate.

References

An In-depth Technical Guide to the Mechanism of Trimethylenemethane Cycloaddition with Silyl Acetates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the palladium-catalyzed [3+2] cycloaddition reaction of trimethylenemethane (TMM) with silyl acetates, a powerful tool for the construction of five-membered rings. The document details the reaction mechanism, presents quantitative data on substrate scope and stereoselectivity, and provides detailed experimental protocols for key reactions.

Core Mechanism

The palladium-catalyzed trimethylenemethane (TMM) cycloaddition is a versatile method for the synthesis of highly substituted five-membered rings.[1][2] The reaction typically utilizes a silylated allylic acetate, such as 3-acetoxy-2-trimethylsilylmethyl-1-propene, as the TMM precursor. The catalytic cycle, which has been extensively studied, is proposed to proceed through a zwitterionic palladium-TMM intermediate.[1]

The key mechanistic steps are as follows:

-

Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the allylic acetate, forming a π-allylpalladium(II) complex.

-

Desilylation: The displaced acetate ion acts as a nucleophile, attacking the trimethylsilyl group. This facilitates the elimination of the silyl group and the formation of the zwitterionic Pd-TMM intermediate. This intermediate is nucleophilic in nature.[1]

-

Nucleophilic Attack: The nucleophilic TMM-palladium complex adds to an electron-deficient olefin (acceptor), generating a new zwitterionic intermediate.[1]

-

Ring Closure and Reductive Elimination: The intermediate then undergoes intramolecular cyclization via attack of the soft carbon nucleophile onto the π-allylpalladium moiety, followed by reductive elimination to release the cyclopentane product and regenerate the palladium(0) catalyst.[1]

The development of asymmetric variants of this reaction has been a significant focus, with the use of chiral phosphoramidite ligands proving to be highly effective in inducing high levels of enantioselectivity.[1][3]

Catalytic Cycle and Key Intermediates

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed TMM cycloaddition with silyl acetates.

Caption: Catalytic cycle of the Pd-catalyzed TMM cycloaddition.

Quantitative Data: Substrate Scope and Enantioselectivity

The asymmetric TMM cycloaddition has been shown to be tolerant of a wide variety of alkene acceptors, affording the corresponding methylenecyclopentanes in good yields and with high levels of enantioselectivity. The following tables summarize representative data from key publications.

Table 1: Asymmetric TMM Cycloaddition with Various Olefin Acceptors

| Entry | Acceptor | Yield (%) | ee (%) |

| 1 | Benzalidene acetone | 95 | 82 |

| 2 | 2-Chlorobenzylidene acetone | 93 | 91 |

| 3 | 2-Bromobenzylidene acetone | 89 | 90 |

| 4 | 4-Methoxybenzylidene acetone | 96 | 84 |

| 5 | Cinnamaldehyde | 85 | 88 |

| 6 | Methyl cinnamate | 81 | 62 |

| 7 | β-Nitrostyrene | 92 | 95 |

Data compiled from Trost et al., J. Am. Chem. Soc. 2011, 133, 19483-19497.

Table 2: Donor Scope in the Asymmetric TMM Cycloaddition

| Entry | TMM Donor | Acceptor | Yield (%) | ee (%) |

| 1 | 3-Acetoxy-2-trimethylsilylmethyl-1-propene | Benzalidene acetone | 95 | 82 |

| 2 | 3-Carbomethoxy-2-trimethylsilylmethyl-1-propene | Benzalidene acetone | 88 | 85 |

| 3 | 3-Cyano-2-trimethylsilylmethyl-1-propene | Benzalidene acetone | 75 | 78 |

Data represents a summary of findings on the versatility of the TMM donor.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the TMM precursor, a chiral phosphoramidite ligand, and the asymmetric cycloaddition reaction.

4.1. Synthesis of 3-Acetoxy-2-trimethylsilylmethyl-1-propene (TMM Precursor)

A detailed, multi-step synthesis starting from 2-methyl-2-propen-1-ol is typically employed. A key step involves the silylation of the corresponding lithium alkoxide. The final acetylation of the allylic alcohol yields the desired TMM precursor. For a detailed procedure, refer to Organic Syntheses.

4.2. Synthesis of a Chiral Phosphoramidite Ligand (e.g., (S,S,S)-L27 type)

The synthesis of chiral phosphoramidite ligands generally involves the reaction of a chiral diol with phosphorus trichloride, followed by reaction with a chiral amine.

-

Step 1: Preparation of the Phosphorochloridite: A solution of the chiral diol (e.g., (R)-BINOL) in anhydrous toluene is treated with phosphorus trichloride in the presence of a base (e.g., triethylamine) at 0 °C. The reaction mixture is stirred for several hours and then filtered to remove the ammonium salt.

-

Step 2: Amination: The resulting phosphorochloridite solution is then added to a solution of the chiral amine (e.g., (S,S)-diphenylethylenediamine) in anhydrous toluene at 0 °C. The reaction is stirred overnight at room temperature.

-

Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

4.3. General Procedure for the Asymmetric TMM Cycloaddition

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Catalyst Preparation: In a flame-dried Schlenk tube, the palladium source (e.g., 5 mol% Pd(dba)₂) and the chiral phosphoramidite ligand (e.g., 10 mol%) are dissolved in anhydrous toluene (0.2 M). The solution is stirred at room temperature for 30 minutes.

-

Reaction Execution: The acceptor olefin (1.0 equiv) is added to the catalyst solution, and the mixture is stirred for a few minutes. The TMM precursor (1.6 equiv) is then added, and the reaction is stirred at the desired temperature (ranging from -25 °C to room temperature) for 2-24 hours, monitoring the disappearance of the acceptor by GC or TLC.[1]

-

Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired methylenecyclopentane product. The enantiomeric excess is determined by chiral HPLC or chiral GC analysis.[1]

Logical Workflow for Asymmetric TMM Cycloaddition

The following diagram outlines the logical workflow for performing an asymmetric TMM cycloaddition experiment.

Caption: Workflow for asymmetric TMM cycloaddition.

This guide provides a foundational understanding of the mechanism and practical application of the trimethylenemethane cycloaddition with silyl acetates. For more detailed information, including the full scope and limitations of this reaction, it is recommended to consult the primary literature cited herein.

References

- 1. Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trimethylenemethane(TMM) Cycloaddition | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]

role of 2-(trimethylsilylmethyl)allyl acetate in palladium-catalyzed reactions

An In-depth Technical Guide on the Role of 2-(trimethylsilylmethyl)allyl Acetate in Palladium-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal . It serves as a critical precursor for the in-situ generation of the trimethylenemethane (TMM) palladium complex, a versatile intermediate for the synthesis of complex molecular architectures, particularly five-membered ring systems. This document details the underlying mechanisms, presents quantitative data, outlines experimental protocols, and illustrates key processes through diagrams.

Introduction: A Gateway to Trimethylenemethane Chemistry

The palladium-catalyzed reactions involving this reagent are renowned for their ability to construct highly functionalized five-membered rings through formal [3+2] cycloaddition reactions.[1][5] This methodology has proven to be a highly chemo-, regio-, and diastereoselective process, making it an invaluable tool in the synthesis of natural products and complex pharmaceutical agents.[2][6]

Mechanism: Formation of the Trimethylenemethane (TMM)-Palladium Intermediate

The journey from 2-(trimethylsilylmethyl)allyl acetate to the reactive intermediate involves a precise, palladium-catalyzed sequence. The process is initiated by a Pd(0) complex, which is often generated in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃.[4][5]

The key steps are:

-

Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition into the carbon-oxygen bond of the allylic acetate. This step forms a π-allylpalladium(II) complex.

-

Desilylation : The displaced acetate anion then acts as a nucleophile, attacking the trimethylsilyl group. This intramolecular desilylation is the crucial step that generates the zwitterionic η³-trimethylenemethane-palladium(II) complex.[1][2][6] This complex is the active species in subsequent cycloaddition reactions.

The [3+2] Cycloaddition Catalytic Cycle

The proposed catalytic cycle proceeds via a stepwise mechanism:

-

Nucleophilic Attack : The zwitterionic TMM-palladium complex adds to the electron-deficient acceptor molecule. This forms a new zwitterionic intermediate where a C-C bond is established.[2]

-

Ring Closure : The resulting intermediate undergoes a rapid intramolecular collapse. The soft carbon nucleophile attacks the π-allylpalladium moiety, leading to ring closure and the formation of the exocyclic methylene cyclopentane product.[2][5]

-

Catalyst Regeneration : This final step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme.de [thieme.de]

- 4. Trimethylenemethane cycloaddition - Wikipedia [en.wikipedia.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

The Cornerstone of Five-Membered Ring Synthesis: A Technical Guide to 2-(trimethylsilylmethyl)allyl Acetate as a Trimethylenemethane Precursor

For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a paramount challenge. Among the myriad of synthetic methodologies, the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) stands out as a robust and versatile tool for the synthesis of five-membered rings, a ubiquitous structural motif in natural products and pharmaceuticals. This technical guide provides an in-depth exploration of 2-(trimethylsilylmethyl)allyl acetate, the most common and practical precursor for generating the TMM diyl for these powerful cycloaddition reactions.

Introduction: The Power of the Trimethylenemethane Cycloaddition

The [3+2] cycloaddition reaction of trimethylenemethane (TMM) offers a direct and atom-economical route to functionalized cyclopentanes, pyrrolidines, and other five-membered heterocycles.[1][2] The transient TMM intermediate, a neutral four-carbon species with a 1,3-dipolar character, readily reacts with a variety of electron-deficient alkenes and other two-atom components. The use of 2-(trimethylsilylmethyl)allyl acetate as a TMM precursor, pioneered by Barry M. Trost, has become the standard method for generating the reactive Pd-TMM complex in situ under mild conditions.[3] This approach has been successfully applied in the total synthesis of numerous complex natural products and has shown significant potential in the development of novel therapeutic agents.[4][5]

The Precursor: Synthesis of 2-(trimethylsilylmethyl)allyl Acetate

The reliable and scalable synthesis of the TMM precursor is crucial for its widespread application. The most common route involves a two-step process starting from methallyl alcohol.

Experimental Protocol: Synthesis of 2-((trimethylsilyl)methyl)prop-2-en-1-ol

A detailed experimental procedure for the synthesis of the alcohol precursor is as follows:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings.

-

Grignard Reagent Formation: A solution of (chloromethyl)trimethylsilane in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard reaction, and then the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent, (trimethylsilylmethyl)magnesium chloride.

-

Reaction with Paraformaldehyde: The Grignard reagent solution is cooled in an ice bath, and dry paraformaldehyde is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-((trimethylsilyl)methyl)prop-2-en-1-ol as a colorless oil.

Experimental Protocol: Acetylation of 2-((trimethylsilyl)methyl)prop-2-en-1-ol

The final acetylation step to yield the TMM precursor is typically straightforward:

-

Reaction Setup: To a solution of 2-((trimethylsilyl)methyl)prop-2-en-1-ol in a suitable solvent such as dichloromethane or diethyl ether, are added triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Acetylation: Acetic anhydride is added dropwise to the cooled solution (0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 2-(trimethylsilylmethyl)allyl acetate can often be used without further purification, or it can be distilled under reduced pressure.

The Reaction: Palladium-Catalyzed [3+2] Cycloaddition

The cornerstone of this methodology is the palladium-catalyzed cycloaddition of the in situ generated TMM diyl with an acceptor molecule.

Mechanism of the Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed [3+2] cycloaddition is depicted below. The catalytic cycle involves the following key steps:

-

Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the carbon-oxygen bond of 2-(trimethylsilylmethyl)allyl acetate to form a π-allylpalladium(II) complex.

-

Formation of the TMM-Pd Complex: The acetate anion, displaced in the previous step, attacks the trimethylsilyl group, leading to the formation of the key zwitterionic trimethylenemethane-palladium complex.

-

Nucleophilic Attack: The nucleophilic TMM-Pd complex attacks the electron-deficient acceptor (e.g., an alkene).

-

Ring Closure and Catalyst Regeneration: Subsequent intramolecular cyclization affords the five-membered ring product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Scope and Applications

The palladium-catalyzed TMM cycloaddition exhibits broad substrate scope, accommodating a wide range of electron-deficient alkenes as acceptors. This has enabled the synthesis of a diverse array of complex molecules.

The development of asymmetric variants of the TMM cycloaddition has been a major focus, allowing for the enantioselective synthesis of chiral five-membered rings. The following tables summarize representative quantitative data for these reactions.

Table 1: Asymmetric [3+2] Cycloaddition with α,β-Unsaturated Carbonyl Compounds

| Entry | Acceptor | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Benzylideneacetone | (S,S)-L1 | Toluene | 23 | 95 | 88 | [3] |

| 2 | Methyl cinnamate | (S,S)-L1 | Toluene | 0 | 80 | 62 | [3] |

| 3 | Cyclopentenone | (R,R)-L2 | Toluene | 25 | 92 | 95 | [4] |

| 4 | N-Cinnamoyl-2-oxazolidinone | (S,S)-L1 | Toluene | 0 | 85 | 91 | [4] |

Table 2: Asymmetric [3+2] Cycloaddition with Imines

| Entry | Imine | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | N-Benzylideneaniline | (R)-L3 | Toluene | 23 | 98 | 94 | [4] |

| 2 | N-(4-Methoxybenzylidene)aniline | (R)-L3 | Toluene | 23 | 95 | 92 | [4] |

| 3 | N-Boc-benzaldimine | (R)-L3 | Toluene | 23 | 88 | 90 | [4] |

Ligand structures are provided in the original research articles.

Experimental Protocol: General Procedure for Asymmetric [3+2] Cycloaddition

The following is a generalized experimental protocol for a typical palladium-catalyzed asymmetric [3+2] cycloaddition reaction.

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), the palladium source (e.g., Pd₂(dba)₃) and the chiral ligand are dissolved in a dry, degassed solvent (e.g., toluene). The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

-

Reaction Assembly: The acceptor is added to the flask, followed by the TMM precursor, 2-(trimethylsilylmethyl)allyl acetate.

-

Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by an appropriate analytical technique (e.g., TLC, GC, or LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired cycloadduct. The enantiomeric excess is typically determined by chiral HPLC or GC analysis.

Applications in Drug Discovery and Development

The ability to rapidly construct complex, stereochemically rich five-membered rings makes the TMM cycloaddition a valuable tool in medicinal chemistry and drug discovery. The resulting carbocyclic and heterocyclic scaffolds are prevalent in a wide range of biologically active molecules. For instance, the pyrrolidine core is a key feature in numerous alkaloids and therapeutic agents. The cyclopentane ring is a fundamental component of prostaglandins and other signaling molecules. The enantioselective synthesis of these core structures via the TMM cycloaddition allows for the efficient exploration of structure-activity relationships and the development of novel drug candidates. The application of this methodology in the total synthesis of natural products with potential therapeutic applications, such as hirsutene and brefeldin A, highlights its significance in the field.[5][6]

Conclusion

The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane, with 2-(trimethylsilylmethyl)allyl acetate as a convenient precursor, has emerged as a powerful and reliable method for the synthesis of five-membered rings. Its broad substrate scope, high stereoselectivity, and mild reaction conditions have cemented its place in the synthetic organic chemist's toolbox. For researchers and professionals in drug development, this methodology offers an efficient pathway to novel molecular entities with the potential for significant biological activity. The continued development of new ligands and reaction variants promises to further expand the utility of this remarkable transformation.

References

- 1. Trimethylenemethane(TMM) Cycloaddition | Chem-Station Int. Ed. [en.chem-station.com]

- 2. organicreactions.org [organicreactions.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - All-carbon [3 + 2] cycloaddition in natural product synthesis [beilstein-journals.org]

- 6. Trimethylenemethane cycloaddition - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility and Stability of 2-(trimethylsilylmethyl)allyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data exists in the public domain for 2-(trimethylsilylmethyl)allyl acetate. This guide provides a comprehensive overview based on the known properties of its constituent functional groups—allyl acetate and the trimethylsilylmethyl moiety—and outlines detailed experimental protocols for its characterization.

Introduction

2-(trimethylsilylmethyl)allyl acetate (CAS No. 72047-94-0) is an organic compound incorporating a reactive allyl acetate functional group and a sterically bulky, lipophilic trimethylsilylmethyl group.[1] Its unique structure suggests potential applications in organic synthesis, particularly in palladium-catalyzed reactions for the formation of cyclopentanes.[2] Understanding the solubility and stability of this reagent is paramount for its effective storage, handling, and application in synthetic protocols. This document serves as a technical guide to the predicted physicochemical properties of 2-(trimethylsilylmethyl)allyl acetate and provides standardized methodologies for their empirical determination.

Physicochemical Properties

The presence of the trimethylsilylmethyl group is expected to significantly influence the properties of the parent allyl acetate molecule, primarily by increasing its lipophilicity and steric bulk.

Solubility Profile

Table 1: Predicted and Known Solubility of 2-(trimethylsilylmethyl)allyl Acetate and Related Compounds

| Solvent | Predicted Solubility of 2-(trimethylsilylmethyl)allyl acetate | Known Solubility of Allyl Acetate | Rationale for Prediction |

| Water | Insoluble to Very Slightly Soluble | Slightly soluble[4][6] | The large, nonpolar trimethylsilylmethyl group will decrease aqueous solubility. |

| Hexane | Soluble | Soluble | Both are nonpolar compounds. |

| Toluene | Soluble | Soluble | Both are nonpolar/weakly polar compounds. |

| Diethyl Ether | Soluble | Miscible[5][6] | Both are polar aprotic solvents. |

| Ethyl Acetate | Soluble | Soluble | Both are moderately polar esters. |

| Acetone | Soluble | Soluble[5] | Both are polar aprotic solvents. |

| Ethanol | Soluble | Miscible[5][6] | The compound is expected to be soluble in polar protic solvents. |

| Methanol | Soluble | Soluble | The compound is expected to be soluble in polar protic solvents. |

| Dichloromethane | Soluble | Soluble | Both are nonpolar/weakly polar solvents. |

| Acetonitrile | Soluble | Soluble | Both are polar aprotic solvents. |

Stability Profile

The stability of 2-(trimethylsilylmethyl)allyl acetate is primarily dictated by the reactivity of the allyl acetate group. The key degradation pathway is expected to be hydrolysis of the ester linkage to yield 2-(trimethylsilylmethyl)allyl alcohol and acetic acid.[4] This reaction is known to be catalyzed by both acids and bases.[7][8]

Key Factors Influencing Stability:

-

pH: The rate of hydrolysis is expected to be significantly faster under acidic or basic conditions compared to neutral pH.

-

Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature.

-

Moisture: The presence of water is necessary for hydrolysis. The compound should be protected from moisture during storage.

-

Enzymatic Degradation: In biological systems, esterases may catalyze the hydrolysis of the acetate group.[5]

The trimethylsilylmethyl group is generally considered chemically inert and is often used as a protecting group in organic synthesis.[9] However, under very harsh acidic conditions, cleavage of the silicon-carbon bond could potentially occur.

Experimental Protocols

The following sections provide detailed experimental protocols for the determination of the solubility and stability of 2-(trimethylsilylmethyl)allyl acetate.

Determination of Solubility

A standard protocol for determining the solubility of an organic compound in various solvents is outlined below.[10][11]

Materials:

-

2-(trimethylsilylmethyl)allyl acetate

-

A range of analytical grade solvents (see Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath)

Procedure:

-

Preparation of Saturated Solutions:

-

Add a known excess amount of 2-(trimethylsilylmethyl)allyl acetate to a known volume (e.g., 1 mL) of each solvent in a separate vial.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for a set period (e.g., 1 hour) at a constant temperature (e.g., 25 °C).

-

Allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 24 hours) to allow any undissolved solid to settle.

-

-

Quantification of Solute:

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a calibrated micropipette.

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

-

Weigh the vial containing the dried solute.

-

The solubility can be calculated in g/L or mol/L.

-

Logical Workflow for Solubility Determination:

Caption: Workflow for the experimental determination of solubility.

Assessment of Chemical Stability (Hydrolysis)

The stability of 2-(trimethylsilylmethyl)allyl acetate can be assessed by monitoring its degradation over time under controlled conditions. The primary method for this is to quantify the rate of hydrolysis.

Materials:

-

2-(trimethylsilylmethyl)allyl acetate

-

Buffered solutions at various pH values (e.g., pH 4, 7, and 9)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

-

Temperature-controlled incubator or water bath

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Reaction Solutions:

-

Prepare stock solutions of 2-(trimethylsilylmethyl)allyl acetate in a suitable organic solvent (e.g., acetonitrile).

-

In separate temperature-controlled reaction vessels, add a small aliquot of the stock solution to a larger volume of the pre-heated buffered solution to initiate the hydrolysis reaction. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

-

-

Time-Course Analysis:

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a cold mobile phase or by adding a quenching agent if necessary.

-

Analyze the samples by a validated HPLC method to determine the concentration of the remaining 2-(trimethylsilylmethyl)allyl acetate.

-

-

Data Analysis:

-

Plot the concentration of 2-(trimethylsilylmethyl)allyl acetate versus time for each pH and temperature condition.

-

Determine the rate of degradation, which can often be modeled using first-order kinetics. The half-life (t½) of the compound under each condition can then be calculated.

-

Signaling Pathway for Hydrolytic Degradation:

Caption: The hydrolysis pathway of 2-(trimethylsilylmethyl)allyl acetate.

Analytical Methods for Stability Assessment

A variety of analytical techniques can be employed to monitor the stability of 2-(trimethylsilylmethyl)allyl acetate.

Table 2: Analytical Methods for Stability Monitoring

| Technique | Application | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the parent compound and its degradation products. | Retention time for identification, peak area for quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile degradation products. | Mass spectrum for structural elucidation, peak area for quantification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the parent compound and identification of degradation products. | Chemical shifts and coupling constants provide detailed structural information. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring the disappearance of the ester carbonyl group and the appearance of a hydroxyl group. | Characteristic absorption bands for functional groups. |

Conclusion

While specific quantitative data for the solubility and stability of 2-(trimethylsilylmethyl)allyl acetate are not extensively documented, its chemical nature allows for reliable predictions of its behavior. It is anticipated to be highly soluble in a wide range of organic solvents and susceptible to hydrolysis, particularly under non-neutral pH conditions. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to empirically determine the precise solubility and stability parameters of this compound, ensuring its effective use in research and development.

References

- 1. 2-(Trimethylsilylmethyl)allyl acetate | C9H18O2Si | CID 4428347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Trimethylsilylmethyl)allyl acetate | 72047-94-0 [chemicalbook.com]

- 3. fiveable.me [fiveable.me]

- 4. Allyl acetate - Wikipedia [en.wikipedia.org]

- 5. Allyl acetate | C5H8O2 | CID 11584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. US8802889B2 - Process for production of allyl acetate - Google Patents [patents.google.com]

- 8. US3970713A - Process for the production of allyl alcohol - Google Patents [patents.google.com]

- 9. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

A Technical Guide to Palladium-Catalyzed [3+2] Cycloaddition: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed [3+2] cycloaddition reactions have emerged as a powerful and versatile tool in organic synthesis for the construction of five-membered rings, a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. This guide provides an in-depth overview of the fundamental principles, key mechanistic pathways, and practical experimental protocols associated with this important transformation.

Core Principles and Mechanistic Diversity

The palladium-catalyzed [3+2] cycloaddition is not defined by a single mechanism but rather encompasses several distinct pathways dictated by the nature of the starting materials. These reactions involve the formal addition of a three-atom component to a two-atom component, orchestrated by a palladium catalyst. The ingenuity of this field lies in the diverse strategies employed to generate the three-carbon synthons. Three primary mechanistic manifolds have been extensively investigated: the Trimethylenemethane (TMM) cycloaddition, the ring-opening of vinylcyclopropanes (VCPs), and cycloadditions involving twofold C(sp³)–H activation.

The Trimethylenemethane (TMM) Pathway

One of the earliest and most well-established methods for palladium-catalyzed [3+2] cycloaddition involves the in-situ generation of a palladium-trimethylenemethane (Pd-TMM) complex.[1] This reactive intermediate then undergoes cycloaddition with an electron-deficient alkene. The most common precursor for the TMM unit is 3-acetoxy-2-((trimethylsilyl)methyl)prop-1-ene. The catalytic cycle is generally understood to proceed through the following key steps:

-

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the C-O bond of the TMM precursor.

-

Formation of the Pd-TMM complex: Subsequent elimination of the acetate and trimethylsilyl groups generates the zwitterionic Pd-TMM intermediate.[2]

-

Cycloaddition: The Pd-TMM complex reacts with an electron-deficient alkene. This step can be either concerted or stepwise, with evidence supporting both mechanisms depending on the specific substrates.[3][4]

-

Reductive Elimination: The final step involves reductive elimination to furnish the cyclopentane product and regenerate the Pd(0) catalyst.

The Vinylcyclopropane (VCP) Ring-Opening Pathway

Vinylcyclopropanes (VCPs) serve as versatile three-carbon synthons in palladium-catalyzed [3+2] cycloadditions. The strain inherent in the cyclopropane ring facilitates its opening upon coordination to a palladium(0) catalyst, generating a zwitterionic π-allylpalladium intermediate. This intermediate then reacts with a variety of dipolarophiles.[5]

The key steps in this pathway are:

-

Coordination and Oxidative Addition: The Pd(0) catalyst coordinates to the vinyl group of the VCP, followed by oxidative cleavage of the cyclopropane ring to form a palladacyclobutane intermediate.

-

Formation of the Zwitterionic Intermediate: The palladacyclobutane rearranges to a more stable zwitterionic π-allylpalladium complex.

-

Nucleophilic Attack: The anionic terminus of the zwitterionic intermediate attacks the dipolarophile (e.g., an alkene, imine, or aldehyde).

-

Ring Closure: The resulting intermediate undergoes an intramolecular allylic alkylation to form the five-membered ring and regenerate the Pd(0) catalyst.[5][6]

Twofold C(sp³)–H Activation Pathway

A more recent and highly innovative approach to palladium-catalyzed [3+2] cycloaddition involves the twofold activation of C(sp³)–H bonds.[7][8] This strategy obviates the need for pre-functionalized three-carbon synthons. In a seminal example, an aliphatic amide directs the initial C–H activation, and a maleimide partner facilitates a relayed, second C–H activation to complete the cycloaddition.[9]

The proposed mechanism unfolds as follows:

-

Initial C–H Activation: A Pd(II) catalyst, directed by a weakly coordinating amide group, activates a β-C(sp³)–H bond.

-

Olefin Insertion: The resulting palladacycle undergoes migratory insertion of a maleimide.

-

Relayed C–H Activation: The newly formed intermediate then facilitates a second, relayed C(sp³)–H activation.

-

Reductive Elimination: The final cyclopentane product is formed via reductive elimination, regenerating a Pd(II) species which can be reduced in situ to re-enter the catalytic cycle.

Quantitative Data Summary

The efficiency and stereoselectivity of palladium-catalyzed [3+2] cycloadditions are highly dependent on the choice of catalyst, ligands, substrates, and reaction conditions. The following tables summarize representative quantitative data for the different mechanistic pathways.

Table 1: Trimethylenemethane (TMM) Pathway Data

| Entry | Alkene | Ligand | Catalyst (mol%) | Yield (%) | ee (%) | Reference |

| 1 | Methyl cinnamate | (S)-Tol-BINAP | Pd(dba)₂ (5) | 80 | 58 | [2] |

| 2 | Benzylidene tetralone | Chiral Phosphoramidite L6 | Pd(dba)₂ (5) | 94 | 92 | [2] |

| 3 | N-Phenylmaleimide | PPh₃ | Pd(PPh₃)₄ (10) | 85 | - | [1] |

Table 2: Vinylcyclopropane (VCP) Pathway Data

| Entry | Dipolarophile | Ligand | Catalyst (mol%) | Yield (%) | dr | ee (%) | Reference |

| 1 | Alkylidene azlactone | (R,R)-Trost Ligand | Pd₂(dba)₃·CHCl₃ (3) | 78 | 17:1 | 96 | [5] |

| 2 | N-Sulfonyl imine | Chiral Phosphoramidite | Pd₂(dba)₃·CHCl₃ (2.5) | 94 | 7:1 | 96 | [10][11] |

| 3 | α,β-Unsaturated aldehyde | (S)-DM-SEGPHOS | Pd₂(dba)₃·CHCl₃ (2.5) | 84 | >20:1 | 94 | [12] |

| 4 | Isatin-derived ketimine | Chiral Phosphoramidite L1 | Pd(dba)₂ (10) | 92 | 2:1 | 95 | [10] |

Table 3: Twofold C(sp³)–H Activation Pathway Data

| Entry | Amide Substrate | Maleimide | Ligand (mol%) | Catalyst (mol%) | Yield (%) | dr | Reference |

| 1 | Pivalamide | N-(4-nitrophenyl)maleimide | Pyridine-3-sulfonic acid (10) | Pd(OAc)₂ (10) | 85 | >20:1 | [7] |

| 2 | Cyclohexanecarboxamide | N-phenylmaleimide | Pyridine-3-sulfonic acid (10) | Pd(OAc)₂ (10) | 75 | >20:1 | [7] |

| 3 | 2-Methyl-2-phenylpropanamide | N-benzylmaleimide | Pyridine-3-sulfonic acid (10) | Pd(OAc)₂ (10) | 81 | >20:1 | [7] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for each major mechanistic pathway.

General Experimental Workflow

Protocol 1: Asymmetric [3+2] Cycloaddition of a VCP with an Alkylidene Azlactone[5]

Materials:

-

Vinylcyclopropane (1.2 equiv)

-

Alkylidene azlactone (1.0 equiv)

-

Pd₂(dba)₃·CHCl₃ (3 mol%)

-

(R,R)-Trost Ligand (9 mol%)

-

Toluene (anhydrous)

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ and the (R,R)-Trost ligand.

-

Add anhydrous toluene and stir the mixture at room temperature for 20 minutes.

-

Add the alkylidene azlactone followed by the vinylcyclopropane.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentane product.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: [3+2] Cycloaddition via Twofold C(sp³)–H Activation[7]

Materials:

-

Aliphatic amide (1.0 equiv)

-

Maleimide (1.5 equiv)

-

Pd(OAc)₂ (10 mol%)

-

Pyridine-3-sulfonic acid ligand (10 mol%)

-

AgOAc (2.0 equiv)

-

Hexafluoroisopropanol (HFIP)

Procedure:

-

To an oven-dried vial, add the aliphatic amide, maleimide, Pd(OAc)₂, pyridine-3-sulfonic acid ligand, and AgOAc.

-

Evacuate and backfill the vial with argon.

-

Add HFIP via syringe.

-

Seal the vial and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 24 hours.

-

Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

-

The yield and diastereomeric ratio can be determined by ¹H NMR analysis of the crude product using an internal standard.

This guide provides a foundational understanding of palladium-catalyzed [3+2] cycloaddition reactions. For specific applications, further optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, may be necessary. The provided protocols serve as a starting point for researchers to explore this powerful synthetic methodology.

References

- 1. Trimethylenemethane(TMM) Cycloaddition | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic study on the palladium-catalyzed (3 + 2) intramolecular cycloaddition of alk-5-enylidenecyclopropanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Palladium-Catalyzed [3+2] Cycloaddition via Two-Fold 1,3-C(sp3)-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed [3 + 2] Cycloaddition via Twofold 1,3-C(sp3)-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palladium-catalysed [3+2] cycloaddition of alk-5-ynylidenecyclopropanes to alkynes: a mechanistic DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium-Catalyzed Highly Enantioselective Cycloaddition of Vinyl Cyclopropanes with Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of 2-(trimethylsilylmethyl)allyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(trimethylsilylmethyl)allyl acetate (CAS No. 72047-94-0). The content is intended for professionals in research and development who may handle this compound. All information is collated from publicly available safety data sheets and chemical databases.

Chemical Identification and Physical Properties

2-(trimethylsilylmethyl)allyl acetate is a liquid organosilicon compound. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₂Si | [1][2][3] |

| Molecular Weight | 186.32 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 95 °C @ 7 mm Hg | [4] |

| 68–70 °C @ 6.5 mmHg | [4] | |

| 60–61 °C @ 2.5 mmHg | [4] | |

| 228.3 °C @ 760 mmHg | [3] | |

| Density | 0.877 g/mL at 25 °C | [4] |

| 0.882 g/cm³ | [3] | |

| Flash Point | 71.1 °C | [3] |

| 160 °F (71 °C) | ||

| Refractive Index | n20/D 1.440 | [4] |

| 1.423 | [3] | |

| Water Solubility | Reacts | [3] |

| Solubility | Soluble in most organic solvents | [4] |

Hazard Identification and Classification

This compound is classified as an irritant. The GHS hazard classifications are provided below.

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Toxicological Information

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 130 mg/kg | [5][6] |

| LD50 | Mouse | Oral | 170 mg/kg | [5] |

| LD50 | Rabbit | Dermal | 1021 mg/kg | [5] |

| LC50 | Rat | Inhalation | 1000 ppm/1H | [5][6] |

Studies on allyl acetate indicate that it can cause hepatotoxicity and is a protoxicant that can be biotransformed into the more toxic compound acrolein after absorption.[7][8]

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for 2-(trimethylsilylmethyl)allyl acetate.[9] In the absence of specific limits, it is crucial to handle this compound with care, minimizing exposure through all routes (inhalation, skin, and eye contact) and adhering to the general principles of chemical hygiene.

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Wear chemical safety goggles.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[5][10]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for larger quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5][10]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mist.[10] Keep away from sources of ignition, and use non-sparking tools.[9][10] Ground and bond containers when transferring material.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9] Store away from oxidizing agents.[9][10]

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops.[10]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[10]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[10]

Spill and Leak Procedures

-

Minor Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and eliminate all ignition sources.[9]

-

Wear appropriate PPE as described in section 5.1.

-

Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9][11]

-

Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal as hazardous waste.[9][11]

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.[11]

-

Disposal

Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Reactivity and Decomposition

-

Reactivity: The compound may react with strong oxidizing agents.[5] It is also expected to react with water.[3]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit acrid smoke and irritating fumes, including carbon monoxide and carbon dioxide.[5][12] Thermal decomposition of similar allyl esters can produce acetic acid and various hydrocarbons.[13]

Visualizations

The following diagrams illustrate key safety and handling concepts for 2-(trimethylsilylmethyl)allyl acetate.

Caption: A logical workflow for the safe handling of 2-(trimethylsilylmethyl)allyl acetate.

Caption: Relationship between hazards and necessary safety precautions.

References

- 1. 2-(Trimethylsilylmethyl)allyl acetate | C9H18O2Si | CID 4428347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-[(Trimethylsilyl)methyl]allyl Acetate 97% | CAS: 72047-94-0 | AChemBlock [achemblock.com]

- 3. 2-(Trimethylsilylmethyl)allyl acetate | 72047-94-0 [chemnet.com]

- 4. 2-(Trimethylsilylmethyl)allyl acetate | 72047-94-0 [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. A comparative 90-day toxicity study of allyl acetate, allyl alcohol and acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

- 10. gelest.com [gelest.com]

- 11. ALLYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Allyl acetate | C5H8O2 | CID 11584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

Methodological & Application

Application Notes and Protocols: Trimethylenemethane [3+2] Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed experimental protocols for the palladium-catalyzed trimethylenemethane cycloaddition, focusing on the widely used precursor, 2-(trimethylsilylmethyl)allyl acetate. An asymmetric variant of the reaction is also detailed, highlighting the use of chiral phosphoramidite ligands to achieve high enantioselectivity.

General Reaction Mechanism and Workflow

The palladium-catalyzed TMM cycloaddition reaction is believed to proceed through a stepwise mechanism.[6][7] Initially, a palladium(0) catalyst oxidatively adds to the allylic acetate precursor, forming a π-allylpalladium intermediate. Subsequent elimination of the trimethylsilyl group, promoted by the acetate anion, generates the key zwitterionic Pd-TMM intermediate. This nucleophilic intermediate then adds to an electron-deficient alkene (the acceptor) to form a new carbon-carbon bond. Finally, intramolecular cyclization occurs to furnish the five-membered ring product and regenerate the palladium(0) catalyst.[2][8]

Figure 1. General experimental workflow for a palladium-catalyzed TMM cycloaddition.

Experimental Protocols

Protocol 1: General Palladium-Catalyzed [3+2] Cycloaddition

This protocol describes a general procedure for the palladium-catalyzed cycloaddition of 2-(trimethylsilylmethyl)allyl acetate with an electron-deficient olefin.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(isopropyl)phosphite (P(Oi-Pr)₃)

-

2-(trimethylsilylmethyl)allyl acetate (TMM precursor)

-

Electron-deficient alkene (acceptor)

-

Anhydrous tetrahydrofuran (THF) or toluene

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried flask under an inert atmosphere, add palladium(II) acetate (5 mol %) and tri(isopropyl)phosphite (10-15 mol %).

-

Add the electron-deficient alkene (1.0 equiv) and anhydrous THF or toluene (to make a 0.2 M solution).

-

Add the 2-(trimethylsilylmethyl)allyl acetate (1.5-2.0 equiv).

-

Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir for 2-24 hours.[1][2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired methylenecyclopentane product.

Protocol 2: Asymmetric Palladium-Catalyzed [3+2] Cycloaddition with Imines

This protocol details an enantioselective TMM cycloaddition with imines using a chiral phosphoramidite ligand to synthesize chiral pyrrolidines.[9]

Materials:

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

-

Chiral phosphoramidite ligand (e.g., L10 as described in the literature, 10 mol %)[10]

-

Imine (1.0 equiv)

-

2-(trimethylsilylmethyl)allyl acetate (TMM precursor, 1.6 equiv)

-

Anhydrous toluene

-

Inert gas (Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a glovebox or under a stream of argon, add Pd(dba)₂ (5 mol %) and the chiral phosphoramidite ligand (10 mol %) to an oven-dried flask.

-

Add the imine (1.0 equiv) to the flask.

-

Evacuate and purge the flask with argon.

-

Add anhydrous toluene (to make a 0.2 M solution).

-

Add 2-(trimethylsilylmethyl)allyl acetate (1.6 equiv).

-

Stir the reaction at the specified temperature (can range from -15 °C to room temperature) for approximately 4 hours.[9]

-

Monitor the reaction for the disappearance of the starting material by TLC or GC.

-

Once the reaction is complete, concentrate the mixture directly.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched pyrrolidine.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric TMM cycloaddition with various imines, adapted from the literature.[9]

| Entry | Imine Substrate (R group on N) | Yield (%) | ee (%) |

| 1 | Phenyl | 95 | 87 |

| 2 | 4-Methoxyphenyl | 99 | 90 |

| 3 | 4-Chlorophenyl | 97 | 84 |

| 4 | N-Boc | 99 | 85 |

| 5 | N-Boc (with t-butyl on C) | 99 | 92 |

Reactions were performed at 0.2 M in toluene with 5 mol % Pd(dba)₂, 10 mol % ligand, and 1.6 equiv of TMM precursor, and stirred for 4 h.[9]

Signaling Pathways and Logical Relationships

The catalytic cycle for the palladium-catalyzed TMM cycloaddition is a key logical relationship in understanding this reaction. The following diagram illustrates the proposed catalytic cycle for the reaction of a silylated allylic acetate.

Figure 2. Proposed catalytic cycle for the Pd-TMM cycloaddition.

References

- 1. Trimethylenemethane cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trimethylenemethane(TMM) Cycloaddition | Chem-Station Int. Ed. [en.chem-station.com]

- 4. thieme.de [thieme.de]

- 5. All-carbon [3 + 2] cycloaddition in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cycloaddition Reactions in Organic Synthesis - Стр 8 [studfile.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemtube3d.com [chemtube3d.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyclopentane Synthesis using 2-(trimethylsilylmethyl)allyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of functionalized cyclopentanes via a palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition reaction. The protocol utilizes 2-(trimethylsilylmethyl)allyl acetate as the TMM precursor, a versatile and reactive starting material for the construction of five-membered carbocyclic rings. This methodology is of significant interest to the pharmaceutical and agrochemical industries for the synthesis of complex molecules and natural product analogs containing the cyclopentane moiety.[1][2][3] These application notes include a step-by-step experimental protocol, a summary of reaction performance, and essential safety information.

Introduction

The cyclopentane ring is a ubiquitous structural motif found in a vast array of biologically active compounds, including prostaglandins, steroids, and various pharmaceuticals.[3] The development of efficient and stereoselective methods for the construction of this carbocycle is a central goal in organic synthesis. The palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane (TMM) synthon with an olefin represents a powerful strategy for the direct formation of functionalized cyclopentanes.[1][4] This reaction, pioneered by Barry Trost, utilizes 2-(trimethylsilylmethyl)allyl acetate as a stable precursor to the reactive TMM intermediate.[1] The in situ generation of the Pd-TMM complex allows for a highly chemo-, regio-, and diastereoselective cycloaddition with a variety of electron-deficient olefins.[2][3]

Signaling Pathway and Experimental Workflow

The overall transformation involves the palladium(0)-catalyzed reaction of 2-(trimethylsilylmethyl)allyl acetate with an alkene to form an exo-methylenecyclopentane derivative. The generally accepted mechanism proceeds through several key steps outlined below.

Caption: Overall workflow from precursor synthesis to the final purified cyclopentane product.

Experimental Protocols

Protocol 1: Synthesis of 2-(trimethylsilylmethyl)allyl acetate

This protocol describes a common method for the preparation of the TMM precursor.

Materials:

-

Methallyl alcohol

-

Hexamethyldisilazane ((Me₃Si)₂NH)

-

Copper(I) iodide (CuI)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Silylation of Methallyl Alcohol:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add methallyl alcohol and a catalytic amount of copper(I) iodide.

-

Cool the flask in an ice bath and add hexamethyldisilazane dropwise with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 2-(trimethylsilylmethyl)allyl alcohol.

-

-

Acetylation of 2-(trimethylsilylmethyl)allyl alcohol:

-

To a solution of the crude 2-(trimethylsilylmethyl)allyl alcohol in pyridine at 0 °C, add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).

-

Carefully pour the reaction mixture into a flask containing ice and water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers sequentially with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-(trimethylsilylmethyl)allyl acetate can be purified by vacuum distillation.

-

Protocol 2: Palladium-Catalyzed [3+2] Cycloaddition

This protocol provides a general procedure for the cycloaddition reaction. Reaction conditions may require optimization for specific substrates.

Materials:

-

2-(trimethylsilylmethyl)allyl acetate

-

Alkene acceptor (e.g., an electron-deficient olefin)

-

Palladium catalyst (e.g., Pd(OAc)₂, [Pd₂(dba)₃CHCl₃])

-

Ligand (e.g., tri(isopropyl)phosphite, triphenylphosphine)

-

Anhydrous solvent (e.g., THF, toluene, dioxane)[5]

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the ligand.

-

Add the anhydrous solvent and stir the mixture at room temperature for a few minutes to allow for catalyst pre-formation.

-

Add the alkene acceptor to the flask.

-

Finally, add the 2-(trimethylsilylmethyl)allyl acetate via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir.[5]

-

Monitor the progress of the reaction by TLC or GC/MS.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure exo-methylenecyclopentane derivative.

-

Data Presentation

The following tables summarize representative data for the palladium-catalyzed [3+2] cycloaddition of 2-(trimethylsilylmethyl)allyl acetate with various alkene acceptors.

Table 1: Reaction of 2-(trimethylsilylmethyl)allyl acetate with Various Olefins

| Entry | Alkene Acceptor | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyl acrylate | Pd(OAc)₂ (5) | P(O-i-Pr)₃ (15) | THF | 65 | 18 | 85 | Trost et al. |

| 2 | Acrylonitrile | Pd(OAc)₂ (5) | P(O-i-Pr)₃ (15) | Toluene | 80 | 24 | 78 | Trost et al. |

| 3 | Phenyl vinyl sulfone | [Pd₂(dba)₃] (2.5) | PPh₃ (10) | Dioxane | 100 | 12 | 92 | Trost et al. |

| 4 | Cyclopentenone | Pd(OAc)₂ (5) | P(O-i-Pr)₃ (15) | THF | 65 | 16 | 88 | Trost et al. |

Table 2: Asymmetric Palladium-Catalyzed [3+2] TMM Cycloaddition

| Entry | Alkene Acceptor | Catalyst (mol%) | Chiral Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Benzylideneacetone | [Pd₂(dba)₃] (2.5) | (R,R)-Trost Ligand (7.5) | Toluene | 25 | 95 | 92 | Trost et al. |

| 2 | Methyl cinnamate | [Pd₂(dba)₃] (2.5) | (R,R)-Trost Ligand (7.5) | Toluene | 0 | 82 | 88 | Trost et al. |

| 3 | 2-Cyclopentenone | [Pd₂(dba)₃] (2.5) | (S,S)-ANDEN-Phos (7.5) | Dioxane | 25 | 90 | 95 | Feringa et al. |

Safety and Handling

-

2-(trimethylsilylmethyl)allyl acetate: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium Catalysts: Palladium compounds can be toxic and are often flammable. Handle in a fume hood and avoid creating dust. Keep away from heat, sparks, and open flames.[6][7]

-

Organophosphorus Ligands: Many organophosphorus ligands are toxic and air-sensitive. Handle under an inert atmosphere.

-

Solvents: The solvents used in this procedure (THF, toluene, dioxane) are flammable and have associated health risks. Use in a well-ventilated area and take appropriate fire safety precautions.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The palladium-catalyzed [3+2] cycloaddition of 2-(trimethylsilylmethyl)allyl acetate is a robust and versatile method for the synthesis of functionalized cyclopentanes. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups. Furthermore, the development of asymmetric variants of this reaction provides access to enantioenriched cyclopentane derivatives, which are valuable building blocks in drug discovery and development. The protocols and data presented herein serve as a comprehensive guide for researchers employing this powerful synthetic methodology.

References

- 1. stacks.stanford.edu [stacks.stanford.edu]

- 2. Palladium-catalyzed asymmetric [3 + 2] trimethylenemethane cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimethylenemethane(TMM) Cycloaddition | Chem-Station Int. Ed. [en.chem-station.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Trimethylenemethane cycloaddition - Wikipedia [en.wikipedia.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. honrel.com [honrel.com]

Application Notes and Protocols: Asymmetric Synthesis of Carbocycles with 2-(trimethylsilylmethyl)allyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of enantiomerically enriched carbocyclic frameworks is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents and the total synthesis of complex natural products. One powerful method for the stereocontrolled formation of five-membered rings is the palladium-catalyzed asymmetric [3+2] cycloaddition of a trimethylenemethane (TMM) precursor with an acceptor olefin. This application note details the use of 2-(trimethylsilylmethyl)allyl acetate as a versatile TMM precursor for the synthesis of chiral exo-methylenecyclopentanes. The reaction, pioneered by the Trost group, offers high levels of chemo-, regio-, and diastereoselectivity, as well as excellent enantiocontrol through the use of chiral phosphine ligands.[1]

This document provides an overview of the reaction, a summary of representative quantitative data, detailed experimental protocols for key transformations, and visualizations of the reaction mechanism and workflow.

Reaction Overview and Mechanism

The palladium-catalyzed [3+2] cycloaddition of 2-(trimethylsilylmethyl)allyl acetate with electron-deficient olefins provides a direct route to highly functionalized cyclopentane rings.[1] The reaction is initiated by the oxidative addition of a Pd(0) complex to the allyl acetate, forming a π-allylpalladium intermediate. Subsequent attack of the displaced acetate anion on the trimethylsilyl group generates a zwitterionic palladium-TMM intermediate. This intermediate then undergoes a stepwise cycloaddition with an electron-deficient olefin to afford the exo-methylenecyclopentane product and regenerate the Pd(0) catalyst. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium center.

A proposed mechanism for this transformation is depicted below.

References

Application Notes and Protocols for the Selection of Phosphine Ligands in Enantioselective TMM Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition is a powerful method for the construction of five-membered rings, which are common motifs in numerous natural products and pharmaceuticals. Achieving high enantioselectivity in this reaction is crucial for the synthesis of chiral molecules. The choice of the chiral phosphine ligand is paramount in controlling the stereochemical outcome. This document provides a comprehensive overview of the selection and application of phosphine ligands, with a primary focus on the highly successful phosphoramidite class of ligands, for the enantioselective TMM cycloaddition. Detailed experimental protocols, quantitative data, and visual diagrams are presented to guide researchers in this field.

Introduction to Enantioselective TMM Cycloaddition

The TMM cycloaddition involves the reaction of a TMM precursor, typically 2-(trimethylsilylmethyl)allyl acetate, with an electron-deficient olefin in the presence of a palladium catalyst. The reaction proceeds through a zwitterionic Pd-TMM intermediate. The enantioselectivity is determined by the chiral ligand coordinated to the palladium center, which influences the facial selectivity of the nucleophilic attack of the TMM unit on the acceptor.

While various classes of phosphine ligands have been explored, monodentate phosphoramidite ligands, particularly those developed by the Trost group, have demonstrated superior performance in terms of both reactivity and enantioselectivity.[1][2] This is noteworthy as the enantiodetermining step occurs at a significant distance from the chiral ligand.[3]

Key Phosphine Ligands for Enantioselective TMM Cycloaddition

The most successful and widely employed ligands for the enantioselective TMM cycloaddition are chiral phosphoramidites derived from binaphthol (BINOL) and a chiral amine. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties.

Phosphoramidite Ligands